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  • Product: tert-Butyl benzo[d]oxazol-4-ylcarbamate
  • CAS: 959246-43-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Structural Elucidation of tert-Butyl benzo[d]oxazol-4-ylcarbamate

This guide provides a comprehensive, technically-grounded walkthrough for the structural elucidation of tert-Butyl benzo[d]oxazol-4-ylcarbamate, a representative member of the pharmacologically significant benzoxazole cl...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically-grounded walkthrough for the structural elucidation of tert-Butyl benzo[d]oxazol-4-ylcarbamate, a representative member of the pharmacologically significant benzoxazole class of heterocyclic compounds. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple recitation of methods to explain the underlying scientific rationale for each analytical step. We will explore the synthesis and a multi-faceted spectroscopic analysis, demonstrating how a confluence of data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) leads to an unambiguous structural assignment.

Introduction: The Significance of the Benzoxazole Scaffold

Benzoxazole derivatives are a cornerstone in medicinal chemistry, forming the core structure of numerous pharmacologically active agents.[1][2] These compounds exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] The therapeutic potential of these molecules is intrinsically linked to their precise three-dimensional structure. Therefore, the rigorous and unequivocal determination of their chemical structure is a critical step in the drug discovery and development pipeline, underpinning any subsequent structure-activity relationship (SAR) studies.[1]

This guide uses tert-Butyl benzo[d]oxazol-4-ylcarbamate as a didactic model to illustrate the principles and workflows of modern structural elucidation. The presence of a Boc-protecting group and a substituted aromatic system presents a set of interesting and illustrative challenges in spectral interpretation.

Synthesis Pathway: A Rational Approach to the Target Molecule

The synthesis of tert-Butyl benzo[d]oxazol-4-ylcarbamate is logically approached via a two-step process starting from 4-nitro-2-aminophenol. This precursor is chosen for the strategic placement of the nitro and amino groups, which allows for the sequential formation of the benzoxazole core and subsequent functionalization.

Step 1: Cyclization to form 4-Aminobenzo[d]oxazole. The initial step involves the reductive cyclization of 4-nitro-2-aminophenol. This transformation can be achieved through various established methods. A common approach involves the reaction with a suitable cyclizing agent, followed by reduction of the nitro group. An alternative and efficient modern method involves a one-pot reaction where the cyclization and reduction occur concurrently.

Step 2: Boc Protection. The resulting 4-aminobenzo[d]oxazole possesses a nucleophilic amino group that can be readily protected. The introduction of the tert-butoxycarbonyl (Boc) group is a standard procedure in organic synthesis, valued for its stability under many reaction conditions and its facile removal under acidic conditions. This is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a suitable base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[5]

The overall synthetic workflow is depicted below.

Synthesis_Workflow cluster_synthesis Synthesis of tert-Butyl benzo[d]oxazol-4-ylcarbamate start 4-Nitro-2-aminophenol intermediate 4-Aminobenzo[d]oxazole start->intermediate Reductive Cyclization product tert-Butyl benzo[d]oxazol-4-ylcarbamate intermediate->product Boc Protection ((Boc)₂O, Base)

Caption: Synthetic route to the target compound.

Comprehensive Spectroscopic Analysis

With the target molecule synthesized and purified, the core task of structural elucidation begins. This process is a puzzle where each spectroscopic technique provides a unique set of clues. By integrating these clues, a complete and validated picture of the molecular structure emerges. For this guide, we will analyze a representative dataset consistent with the proposed structure.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, offering the first piece of concrete evidence for its elemental composition.

Experimental Protocol:

  • Technique: Electrospray Ionization (ESI) in positive ion mode.

  • Instrumentation: High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF).

  • Sample Preparation: The compound is dissolved in a suitable solvent like methanol or acetonitrile and infused into the spectrometer.

Data Interpretation: The high-resolution mass spectrum would be expected to show a prominent peak for the protonated molecule ([M+H]⁺). The calculated exact mass for C₁₂H₁₄N₂O₃ is 234.1004. The ESI-MS analysis should yield a peak for the protonated molecule at m/z 235.1077, consistent with the molecular formula C₁₂H₁₅N₂O₃⁺. Fragmentation analysis would likely show the loss of the tert-butyl group (a loss of 56 Da) or the entire Boc group (a loss of 100 Da), providing further substantiation of the proposed structure.[6][7]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is instrumental in identifying the functional groups present in the molecule.

Experimental Protocol:

  • Technique: Attenuated Total Reflectance (ATR) or KBr pellet method.[8]

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal or ground with KBr to form a pellet.

Data Interpretation: The IR spectrum provides a characteristic fingerprint of the molecule's functional groups. Key expected vibrational frequencies are summarized in the table below.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
~3350N-H StretchCarbamateIndicates the presence of the secondary amine in the carbamate linker.
~2980C-H Stretchtert-ButylAliphatic C-H stretching confirms the presence of the Boc group.
~1725C=O StretchCarbamateA strong absorption characteristic of the carbamate carbonyl group.[9]
~1620, 1580C=C & C=N StretchBenzoxazoleAromatic and heteroaromatic ring stretching vibrations.
~1250, 1160C-O StretchCarbamate & EtherStrong bands associated with the C-O bonds of the carbamate and the benzoxazole ether linkage.

The presence of a sharp N-H stretch around 3350 cm⁻¹ and a strong carbonyl absorption around 1725 cm⁻¹ are particularly diagnostic for the Boc-protected amine.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy reveals the number of distinct proton environments and their connectivity through spin-spin coupling.

Experimental Protocol:

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Frequency: 400 MHz or higher for better resolution.

  • Standard: Tetramethylsilane (TMS) as an internal standard (0.00 ppm).[1]

Predicted ¹H NMR Data and Interpretation:

Chemical Shift (δ) ppmMultiplicityIntegrationProposed AssignmentRationale
~8.10s1HH-2The proton at the C-2 position of the benzoxazole ring is typically a singlet in the aromatic region.
~7.85d1HH-5 or H-7Aromatic proton ortho to the carbamate group, deshielded.
~7.50t1HH-6Aromatic proton with two ortho neighbors, appearing as a triplet.
~7.30d1HH-5 or H-7Aromatic proton ortho to the oxazole oxygen.
~7.00s (broad)1HN-HThe carbamate proton, often broad and may exchange with D₂O.
1.55s9H-C(CH₃)₃A large singlet in the upfield region, characteristic of the nine equivalent protons of the tert-butyl group.

The aromatic region (δ 7.0-8.5 ppm) is complex due to the substitution pattern. The exact assignment of H-5 and H-7 would require 2D NMR techniques. The large singlet at ~1.55 ppm integrating to 9 protons is an unmistakable signature of the tert-butyl group.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the different carbon environments in the molecule.

Experimental Protocol:

  • Solvent: CDCl₃ or DMSO-d₆.

  • Frequency: 100 MHz or higher.

  • Mode: Proton-decoupled, resulting in singlets for each unique carbon.

Predicted ¹³C NMR Data and Interpretation:

Chemical Shift (δ) ppmProposed AssignmentRationale
~153.0C=OCarbamate carbonyl carbon, highly deshielded.
~151.0C-2Carbon in the oxazole ring, adjacent to nitrogen and oxygen.
~149.0C-7aBridgehead carbon bonded to oxygen.
~141.0C-3aBridgehead carbon bonded to nitrogen.
~135.0C-4Aromatic carbon directly attached to the nitrogen of the carbamate.
~125.0C-6Aromatic CH carbon.
~118.0C-5Aromatic CH carbon.
~110.0C-7Aromatic CH carbon.
~81.0-C (CH₃)₃Quaternary carbon of the tert-butyl group.
~28.5-C(CH₃ )₃Methyl carbons of the tert-butyl group, highly shielded.

The chemical shifts are estimates based on typical values for benzoxazoles and Boc-protected amines. The downfield signal for the carbonyl carbon and the characteristic signals for the tert-butyl group are key identifiers.

2D NMR Spectroscopy: Connecting the Pieces

While 1D NMR provides a list of parts, 2D NMR experiments like COSY, HSQC, and HMBC reveal how these parts are connected, allowing for the definitive assembly of the molecular structure.

Experimental Workflow:

2D_NMR_Workflow cluster_2d_nmr 2D NMR Structural Assembly cosy COSY (¹H-¹H Correlations) structure Final Structure cosy->structure Identifies adjacent protons (H-5, H-6, H-7) hsqc HSQC (¹H-¹³C One-Bond Correlations) hsqc->structure Connects protons to their directly attached carbons hmbc HMBC (¹H-¹³C Long-Range Correlations) hmbc->structure Confirms connectivity across heteroatoms and quaternary carbons

Caption: Logic flow for 2D NMR data integration.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds). A COSY spectrum would show cross-peaks connecting H-5 with H-6, and H-6 with H-7, confirming their adjacency on the benzene ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the proton signals at ~7.85, ~7.50, and ~7.30 ppm to their respective aromatic carbon signals, and the proton signal at ~1.55 ppm to the methyl carbon signal at ~28.5 ppm.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for elucidating the carbon skeleton. It shows correlations between protons and carbons that are 2-4 bonds away. Key expected HMBC correlations are visualized below.

HMBC_Correlations cluster_hmbc Key HMBC Correlations NH N-H CO C=O NH->CO C4 C-4 NH->C4 tBu_H tBu-H tBu_H->CO tBu_Cq tBu-Cq tBu_H->tBu_Cq H2 H-2 C3a C-3a H2->C3a H5 H-5 H5->C4 C7 C7 H5->C7

Caption: Predicted key long-range ¹H-¹³C HMBC correlations.

Crucial HMBC Correlations:

  • The N-H proton (~7.00 ppm) would show a correlation to the carbamate carbonyl carbon (~153.0 ppm) and the aromatic carbon C-4 (~135.0 ppm), unequivocally establishing the carbamate linkage at the 4-position.

  • The tert-butyl protons (~1.55 ppm) would show correlations to the quaternary carbon of the Boc group (~81.0 ppm) and the carbonyl carbon (~153.0 ppm), confirming the Boc group structure.

  • The H-2 proton (~8.10 ppm) would show correlations to the bridgehead carbons C-3a and C-7a , confirming its position on the oxazole ring.

  • Correlations between the aromatic protons (H-5, H-6, H-7) and their neighboring carbons would solidify the substitution pattern on the benzene ring.

Conclusion: A Self-Validating Structural Assignment

The structural elucidation of tert-Butyl benzo[d]oxazol-4-ylcarbamate is a process of logical deduction, where each piece of spectroscopic data corroborates the others. The mass spectrum confirms the molecular formula. The IR spectrum identifies the key functional groups (carbamate, benzoxazole). The 1D NMR spectra provide a census of the proton and carbon environments. Finally, the 2D NMR experiments act as the definitive proof, weaving the individual structural fragments into a single, validated molecular architecture. This multi-technique, self-validating approach ensures the highest level of confidence in the final structural assignment, a prerequisite for any further research and development in the field of medicinal chemistry.

References

  • Fumagalli, L., et al. (2024). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. ResearchGate. [Link]

  • Royal Society of Chemistry. (2020). Supporting Information for [Article Title]. [Link]

  • International Journal of Research and Review. (2023). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. [Link]

  • ResearchGate. FT-IR spectra of (A) DBU, (B) ammonium carbamate, and (C) DBU + ammonium carbamate. [Link]

  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology. [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. [Link]

  • National Institute of Standards and Technology. tert-Butyl carbamate. NIST WebBook. [Link]

  • Organic Chemistry Portal. Benzoxazole synthesis. [Link]

  • PubChem. tert-Butyl carbamate. [Link]

  • ResearchGate. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. [Link]

  • ResearchGate. (2022). 2,5-Bis(5-tert-butyl-benzoxazole-2-yl) thiophene (BTBB): spectroscopic behavior, dipole moment, laser behavior, DFT and TD-DFT investigations. [Link]

  • ResearchGate. (2025). (PDF) Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. [Link]

  • SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). [Link]

  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

  • YouTube. (2022). differences & similarities of 1H & 13C NMR spectroscopy. [Link]

  • Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. [Link]

  • Royal Society of Chemistry. (2020). Supporting Information for [Article Title]. [Link]

  • MDPI. (2024). Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. [Link]

  • ResearchGate. (2025). (PDF) Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. [Link]

  • mzCloud. tert Butyl N 1 aminocarbonyl 3 methylbutyl carbamate. [Link]

  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology. [Link]

  • Indonesian Journal of Science and Technology. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]

  • YouTube. (2022). differences & similarities of 1H & 13C NMR spectroscopy. [Link]

  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

  • International Journal of Research and Review. (2023). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. [Link]

  • SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). [Link]

  • mzCloud. 2 5 Bis 5 tert butyl benzoxazol 2 yl thiophene. [Link]

  • ScienceDirect. (2024). Benzoxazole derivatives: Significance and symbolism. [Link]

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Protocols & Analytical Methods

Method

The Strategic Application of tert-Butyl benzo[d]oxazol-4-ylcarbamate in the Synthesis of Novel Kinase Inhibitors

Introduction: The Benzoxazole Scaffold - A Privileged Motif in Kinase Inhibition In the landscape of modern medicinal chemistry, the pursuit of selective and potent kinase inhibitors remains a cornerstone of drug discove...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzoxazole Scaffold - A Privileged Motif in Kinase Inhibition

In the landscape of modern medicinal chemistry, the pursuit of selective and potent kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology. Kinases, as central regulators of cellular signaling, are frequently implicated in the pathogenesis of numerous diseases when their activity becomes dysregulated. The benzoxazole moiety has emerged as a "privileged scaffold" in this arena. Its rigid, planar structure and ability to participate in crucial hydrogen bonding and π-π stacking interactions within the ATP-binding pocket of various kinases make it an ideal foundation for the design of targeted inhibitors.[1] This guide focuses on a key intermediate, tert-Butyl benzo[d]oxazol-4-ylcarbamate , and its strategic application in the synthesis of next-generation kinase inhibitors. The tert-butoxycarbonyl (Boc) protecting group on the 4-amino position offers a versatile handle for synthetic elaboration, allowing for the late-stage introduction of diverse functionalities to modulate potency, selectivity, and pharmacokinetic properties.

Physicochemical Properties and Characterization

While a specific CAS number for tert-Butyl benzo[d]oxazol-4-ylcarbamate is not readily found in common chemical databases, its properties can be inferred from its constituent parts. The lipophilic Boc group enhances solubility in organic solvents, facilitating its use in a wide range of reaction conditions.

PropertyExpected Value/Characteristic
Molecular Formula C₁₂H₁₄N₂O₃
Molecular Weight 234.25 g/mol
Appearance Expected to be a white to off-white solid
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMF)
Purity (typical) >95% (as commercially available or synthesized)

Characterization Data (Predicted):

  • ¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons of the benzoxazole core, a singlet for the Boc group protons around 1.5 ppm, and a signal for the carbamate N-H proton.

  • ¹³C NMR: Resonances for the carbonyl carbon of the carbamate, the quaternary carbon of the tert-butyl group, and the aromatic carbons of the benzoxazole ring are anticipated.

  • IR Spectroscopy: Key vibrational bands would include N-H stretching, C=O stretching of the carbamate, and aromatic C-H and C=C stretching.

  • Mass Spectrometry: The molecular ion peak [M]+ or [M+H]+ corresponding to the calculated molecular weight would confirm the identity of the compound.

Synthesis of tert-Butyl benzo[d]oxazol-4-ylcarbamate: A Proposed Protocol

A robust synthesis of the title compound can be envisioned in a two-step sequence starting from the readily available 2-amino-3-nitrophenol. This involves the formation of the benzoxazole ring, followed by reduction of the nitro group and subsequent Boc protection of the resulting amine.

Synthesis_Workflow cluster_0 Step 1: Benzoxazole Formation & Reduction cluster_1 Step 2: Boc Protection A 2-Amino-3-nitrophenol C 4-Nitrobenzo[d]oxazole A->C Cyclization B Triethyl orthoformate B->C E Benzo[d]oxazol-4-amine C->E Reduction D Fe/NH4Cl or H2, Pd/C D->E G tert-Butyl benzo[d]oxazol-4-ylcarbamate E->G Protection F (Boc)2O, Base (e.g., TEA, DMAP) F->G Signaling_Pathway cluster_0 VEGFR-2 Signaling Cascade VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Benzoxazole-based Kinase Inhibitor Inhibitor->VEGFR2 Inhibits Inhibitor_Synthesis cluster_0 Step 1: Boc Deprotection cluster_1 Step 2: Urea Formation A tert-Butyl benzo[d]oxazol-4-ylcarbamate C Benzo[d]oxazol-4-amine A->C Deprotection B TFA or HCl in Dioxane B->C E Final Kinase Inhibitor C->E Coupling D Substituted Phenyl Isocyanate D->E

Sources

Application

Revolutionizing Benzoxazole Synthesis: A Guide to Microwave-Assisted Protocols

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of heterocyclic scaffolds is paramount. Benzoxazole derivatives are a cornerstone in this endeavor, exhibiting a broad s...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of heterocyclic scaffolds is paramount. Benzoxazole derivatives are a cornerstone in this endeavor, exhibiting a broad spectrum of pharmacological activities.[1][2] This guide provides an in-depth exploration of microwave-assisted organic synthesis (MAOS) as a powerful tool to accelerate the creation of these valuable compounds. We will delve into the rationale behind this technology, present detailed, field-proven protocols, and offer quantitative insights into its advantages over classical synthetic routes.

The Microwave Advantage: Transforming a Classical Reaction

The traditional synthesis of benzoxazoles often involves the condensation of an o-aminophenol with a carboxylic acid or an aldehyde, typically requiring prolonged reaction times at high temperatures and often harsh acidic conditions.[3] Microwave-assisted synthesis fundamentally changes the energy transfer mechanism. Instead of relying on slow, inefficient conductive heating, microwave irradiation directly couples with polar molecules in the reaction mixture, leading to rapid, uniform, and efficient heating.[2] This results in dramatic reductions in reaction times (often from hours to minutes), significant improvements in product yields, and aligns with the principles of green chemistry by minimizing energy consumption and often allowing for solvent-free conditions.[4][5]

A comparative study on the synthesis of benzimidazole derivatives, a structurally related class of heterocycles, highlights the remarkable efficiency of microwave-assisted synthesis. In this study, reaction times were reduced by 96-98% and yields were increased by 10-50% compared to conventional heating methods.[6]

Core Reaction Mechanism: The Path to the Benzoxazole Scaffold

The microwave-assisted synthesis of 2-substituted benzoxazoles from o-aminophenol and an aldehyde proceeds through a well-established two-step mechanism. The initial, rapid step is the formation of a Schiff base intermediate. This is followed by an intramolecular cyclization, which is often the rate-limiting step and is significantly accelerated by microwave irradiation.

G cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: Cyclization and Aromatization o_aminophenol o-Aminophenol schiff_base Schiff Base Intermediate o_aminophenol->schiff_base Condensation (-H₂O) aldehyde Aldehyde (R-CHO) aldehyde->schiff_base cyclization Intramolecular Cyclization schiff_base->cyclization aromatization Oxidation/Dehydrogenation (-2H) cyclization->aromatization benzoxazole 2-Substituted Benzoxazole aromatization->benzoxazole

Caption: General reaction mechanism for benzoxazole synthesis.

Experimental Protocols: A Practical Guide

The following protocols are designed to be robust and adaptable for the synthesis of a variety of benzoxazole derivatives.

Protocol 1: Solvent-Free Synthesis of 2-Arylbenzoxazoles using Iodine as an Oxidant

This protocol is notable for its simplicity and adherence to green chemistry principles by eliminating the need for a solvent.[4]

Materials:

  • Substituted o-aminophenol (1.0 mmol)

  • Aromatic aldehyde (1.0 mmol)

  • Iodine (I₂) (1.0 mmol)

  • Microwave reactor with sealed reaction vessels

  • Ethyl acetate

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a microwave reaction vessel, combine the substituted o-aminophenol (1.0 mmol), the aromatic aldehyde (1.0 mmol), and iodine (1.0 mmol).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a constant temperature of 120°C for 10-15 minutes.

  • After the reaction is complete (monitored by TLC), allow the vessel to cool to room temperature.

  • To the reaction mixture, add a saturated aqueous solution of sodium thiosulfate to quench the excess iodine.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 2-arylbenzoxazole.

Protocol 2: Deep Eutectic Solvent (DES) Catalyzed Synthesis of Benzoxazoles

This method utilizes a green and recyclable deep eutectic solvent as a catalyst, offering an environmentally benign alternative to traditional acid catalysts.[7]

Materials:

  • o-aminophenol derivative (1.0 mmol)

  • Aromatic aldehyde (1.0 mmol)

  • [CholineCl][oxalic acid] (10 mol%)

  • Microwave reactor with sealed reaction vessels

  • Ethyl acetate

  • Distilled water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Prepare the [CholineCl][oxalic acid] catalyst by mixing choline chloride and oxalic acid in a 1:1 molar ratio and heating with stirring until a clear, colorless liquid forms.

  • In a microwave reaction tube, add the o-aminophenol derivative (1.0 mmol), the aromatic aldehyde (1.0 mmol), and the [CholineCl][oxalic acid] catalyst (10 mol%).

  • Irradiate the mixture in the microwave reactor at 120°C for 15 minutes.[7]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and extract the product with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with distilled water (3 x 10 mL) to remove the DES catalyst. The aqueous layer containing the DES can be concentrated and reused.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under vacuum to obtain the crude product.

  • Further purification can be achieved by recrystallization or column chromatography if necessary.

Data Presentation: Quantitative Comparison of Synthesis Methods

The following table summarizes the significant advantages of microwave-assisted synthesis over conventional heating for the synthesis of benzoxazole and related benzazole derivatives.

ProductMethodCatalyst/SolventTimeYield (%)Reference
5-Methyl-2-phenylbenzoxazoleMicrowaveIodine / Solvent-free15 min85[4]
5-Chloro-2-phenylbenzoxazoleMicrowave[CholineCl][oxalic acid]15 min95 (conversion)[7]
5-Chloro-2-phenylbenzoxazoleConventional Heating[CholineCl][oxalic acid]15 min45 (conversion)[7]
Benzotriazole Derivative AMicrowaveSolvent-free5-10 min85-92[5]
Benzotriazole Derivative AConventional HeatingEthanol4-6 hours60-75[5]
Benzimidazole Derivative BMicrowavePolyphosphoric acid2-3 min88-94[6]
Benzimidazole Derivative BConventional HeatingPolyphosphoric acid2-4 hours75-82[6]

Experimental Workflow Visualization

The general workflow for the microwave-assisted synthesis of benzoxazole derivatives can be visualized as a streamlined process from reactant preparation to final product analysis.

G reactant_prep Reactant Preparation mw_reaction Microwave Irradiation reactant_prep->mw_reaction workup Work-up & Extraction mw_reaction->workup purification Purification workup->purification analysis Analysis (NMR, MS, etc.) purification->analysis

Caption: A typical experimental workflow.

Conclusion and Future Outlook

Microwave-assisted synthesis has unequivocally established itself as a superior methodology for the rapid and efficient production of benzoxazole derivatives. The protocols and data presented herein provide a robust framework for researchers to leverage this technology, accelerating drug discovery and materials science research. The continued exploration of novel green catalysts and solvent systems compatible with microwave heating will further enhance the sustainability and efficiency of these important synthetic transformations.

References

  • Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives. VNUHCM Journal of Science and Technology Development. 2023. Available from: [Link]

  • Rapid and Simple Microwave-Assisted Synthesis of Benzoxazoles Catalyzed by [CholineCl][Oxalic Acid]. MDPI. 2022. Available from: [Link]

  • Microwave-Assisted Synthesis of Benzoxazole Derivatives. ResearchGate. 2020. Available from: [Link]

  • Microwave-assisted Synthesis of Benzoxazoles Derivatives. Bentham Science. 2020. Available from: [Link]

  • Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives. PMC. 2014. Available from: [Link]

  • A green approach to the Rapid Synthesis of 2-Phenyl Benzoxazole and its derivatives using Magnetically Separable Ag@Fe2O3 Core-S. CKT College. N.d. Available from: [Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing. 2023. Available from: [Link]

  • Microwave-Assisted Synthesis of Benzimidazoles, Benzoxazoles, and Benzothiazoles from Resin-Bound Esters. ACS Combinatorial Science. 2005. Available from: [Link]

  • Synthesis, characterization, and spectroscopic investigation of benzoxazole conjugated Schiff bases. PubMed. 2015. Available from: [Link]

  • Benzoxazole synthesis. Organic Chemistry Portal. N.d. Available from: [Link]

  • Intramolecular cyclization of a Schiff base. ResearchGate. N.d. Available from: [Link]

  • Synthesis and Characterization of Novel Benzoxazole Schiff Base Derivatives. N.d. Available from: [Link]

  • Rapid and Simple Microwave-Assisted Synthesis of Benzoxazoles Catalyzed by [CholineCl][Oxalic Acid]. ResearchGate. 2022. Available from: [Link]

  • Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant. Organic Chemistry Portal. 2007. Available from: [Link]

Sources

Method

Application Notes and Protocols for the Characterization of tert-Butyl benzo[d]oxazol-4-ylcarbamate

Introduction: The Importance of Rigorous Characterization In the landscape of pharmaceutical and materials science, the precise structural elucidation and purity assessment of novel chemical entities are paramount. tert-...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Importance of Rigorous Characterization

In the landscape of pharmaceutical and materials science, the precise structural elucidation and purity assessment of novel chemical entities are paramount. tert-Butyl benzo[d]oxazol-4-ylcarbamate, a molecule featuring a benzoxazole core and a tert-butoxycarbonyl (Boc) protecting group, represents a key building block in the synthesis of a variety of biologically active compounds. The benzoxazole moiety is a privileged scaffold in medicinal chemistry, while the Boc group is a cornerstone of modern organic synthesis, enabling regioselective transformations.[1]

This technical guide provides a comprehensive suite of analytical techniques and detailed protocols for the unambiguous characterization of tert-Butyl benzo[d]oxazol-4-ylcarbamate. The methodologies herein are designed to be self-validating, ensuring a high degree of confidence in the identity, purity, and stability of the compound. This guide is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical workflows.

Analytical Workflow: A Multi-technique Approach

A comprehensive characterization of tert-Butyl benzo[d]oxazol-4-ylcarbamate necessitates a multi-technique approach, where each method provides complementary information. The following workflow is recommended to ensure a thorough analysis, from initial structural confirmation to final purity assessment.

Analytical Workflow cluster_0 Primary Characterization cluster_1 Secondary Characterization cluster_2 Physicochemical Properties NMR NMR Spectroscopy (¹H & ¹³C) MS Mass Spectrometry (MS) NMR->MS Confirms Molecular Weight FTIR FTIR Spectroscopy MS->FTIR Functional Group Confirmation HPLC HPLC Analysis FTIR->HPLC Purity Assessment Thermal Thermal Analysis (TGA/DSC) HPLC->Thermal Stability Profile

Caption: A logical workflow for the comprehensive characterization of tert-Butyl benzo[d]oxazol-4-ylcarbamate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful technique for the definitive structural assignment of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively, allowing for the complete mapping of the molecular structure.

Scientific Principles

NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb electromagnetic radiation at specific frequencies. This absorption frequency, known as the chemical shift (δ), is highly sensitive to the electron density around the nucleus, which is in turn influenced by neighboring atoms and functional groups. Thus, the chemical shift provides a unique fingerprint of the atomic environment.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of tert-Butyl benzo[d]oxazol-4-ylcarbamate in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved to obtain high-resolution spectra.

  • Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 512-2048 scans, a spectral width of 200-240 ppm, and a relaxation delay of 2-5 seconds.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).[2]

Data Interpretation and Expected Results

The following tables provide the predicted ¹H and ¹³C NMR chemical shifts for tert-Butyl benzo[d]oxazol-4-ylcarbamate based on data from structurally similar compounds.[2]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.1-8.3s1HNH (carbamate)
~7.8-8.0d1HAromatic H
~7.2-7.5m2HAromatic H
~1.55s9Htert-Butyl

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~155-158C=O (carbamate)
~150-153C (benzoxazole, C=N)
~140-148Aromatic C (quaternary)
~110-130Aromatic CH
~81-83C (tert-Butyl, quaternary)
~28.5CH₃ (tert-Butyl)

Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential technique for determining the molecular weight of a compound and providing valuable structural information through the analysis of its fragmentation patterns.

Scientific Principles

In mass spectrometry, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The ionization technique employed can influence the degree of fragmentation. Electrospray ionization (ESI) is a "soft" ionization method that typically produces the protonated molecule [M+H]⁺ with minimal fragmentation, making it ideal for accurate molecular weight determination.

Experimental Protocol: LC-MS with ESI
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a liquid chromatography-mass spectrometry (LC-MS) system equipped with an ESI source.

  • Analysis Conditions:

    • Ionization Mode: Positive ESI is generally preferred for this compound due to the presence of basic nitrogen atoms.

    • Mass Range: Scan a mass range that encompasses the expected molecular ion (e.g., m/z 100-500).

    • Capillary Voltage: Typically 3-4 kV.

    • Source Temperature: 120-150 °C.

  • Tandem MS (MS/MS): To induce fragmentation and gain further structural insights, perform a product ion scan on the [M+H]⁺ ion. This involves isolating the parent ion and subjecting it to collision-induced dissociation (CID).

Data Interpretation and Expected Fragmentation

The molecular weight of tert-Butyl benzo[d]oxazol-4-ylcarbamate (C₁₂H₁₄N₂O₃) is 234.25 g/mol . The high-resolution mass spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 235.10.

The fragmentation of the Boc group is a characteristic feature in the mass spectra of Boc-protected compounds.[3] Key fragmentation pathways include the loss of isobutylene (56 Da) and the loss of the entire tert-butoxycarbonyl group (100 Da). The benzoxazole ring can also undergo characteristic cleavages.[4]

MS_Fragmentation M_H [M+H]⁺ m/z 235 M_H_isobutylene [M+H - C₄H₈]⁺ m/z 179 M_H->M_H_isobutylene - 56 Da M_H_Boc [M+H - C₅H₉O₂]⁺ m/z 135 M_H->M_H_Boc - 100 Da tert_butyl_cation [C₄H₉]⁺ m/z 57 M_H->tert_butyl_cation Boc fragmentation

Caption: Predicted major fragmentation pathways for tert-Butyl benzo[d]oxazol-4-ylcarbamate in positive ion ESI-MS.

Table 3: Predicted Major Ions in ESI-MS

m/zAssignment
235.10[M+H]⁺
179.07[M+H - C₄H₈]⁺ (Loss of isobutylene)
135.05[M+H - C₅H₉O₂]⁺ (Loss of Boc group)
57.07[C₄H₉]⁺ (tert-Butyl cation)

High-Performance Liquid Chromatography (HPLC): Purity Assessment

HPLC is the gold standard for determining the purity of a compound and for quantitative analysis. A well-developed HPLC method can separate the target compound from any impurities, starting materials, or byproducts.

Scientific Principles

HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the eluent).[5] For a molecule like tert-Butyl benzo[d]oxazol-4-ylcarbamate, which is moderately polar, reversed-phase HPLC is the most suitable technique. In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture, typically water and acetonitrile or methanol.

Experimental Protocol: Reversed-Phase HPLC
  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid to improve peak shape.

    • Gradient Program: A typical starting point would be a linear gradient from 30% B to 95% B over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm or 280 nm).

    • Injection Volume: 10 µL.

Data Analysis

The purity of the sample is determined by integrating the peak area of the main compound and all impurity peaks. The percentage purity is calculated as:

% Purity = (Area of main peak / Total area of all peaks) x 100

A pure sample should exhibit a single, sharp, and symmetrical peak.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Scientific Principles

Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds.[6] By analyzing the absorption spectrum, one can identify the presence of characteristic functional groups such as C=O (carbonyl), N-H (amine/amide), C-O (ether/ester), and aromatic rings.

Experimental Protocol: KBr Pellet Method
  • Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Data Interpretation and Expected Absorptions

Table 4: Characteristic FTIR Absorption Bands

Wavenumber (cm⁻¹)VibrationFunctional Group
~3300-3400N-H stretchCarbamate
~2970C-H stretchtert-Butyl
~1700-1730C=O stretchCarbamate
~1600-1620C=N stretchBenzoxazole
~1500-1550N-H bendCarbamate
~1450-1480C=C stretchAromatic
~1250C-O stretchCarbamate
~1050-1150C-O-C stretchBenzoxazole

Thermal Analysis: Stability and Decomposition Profile

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide valuable information about the thermal stability, decomposition profile, and phase transitions of a material.

Scientific Principles
  • TGA measures the change in mass of a sample as a function of temperature.[7] It is particularly useful for studying decomposition processes.

  • DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It can detect endothermic events (e.g., melting) and exothermic events (e.g., decomposition).

Experimental Protocol: TGA/DSC
  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum or ceramic pan.

  • Instrumentation: A simultaneous TGA/DSC instrument is ideal.

  • Analysis Conditions:

    • Temperature Program: Heat the sample from ambient temperature to a temperature above its expected decomposition point (e.g., 30-400 °C) at a constant heating rate (e.g., 10 °C/min).

    • Atmosphere: Perform the analysis under an inert atmosphere, such as nitrogen, to prevent oxidative degradation.

Expected Thermal Behavior
  • TGA: Tert-butyl carbamates are known to undergo thermal decomposition.[8] A significant mass loss is expected, corresponding to the loss of isobutylene and carbon dioxide from the Boc group.

  • DSC: The DSC thermogram will show an endothermic peak corresponding to the melting point of the compound, followed by an exothermic or endothermic event associated with its decomposition.

Conclusion

The analytical techniques and protocols detailed in this guide provide a robust framework for the comprehensive characterization of tert-Butyl benzo[d]oxazol-4-ylcarbamate. By employing a combination of NMR, MS, HPLC, FTIR, and thermal analysis, researchers can confidently establish the structure, purity, and stability of this important chemical intermediate. Adherence to these methodologies will ensure the generation of high-quality, reliable data, which is essential for advancing research and development in the pharmaceutical and chemical industries.

References

  • Chem-Impex. (n.d.). Tert-Butyl (1H-Benzo[D][2][6][9]Triazol-1-Yl)Methyl(Allyl)Carbamate. Retrieved from [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In R.A. Meyers (Ed.), Encyclopedia of Analytical Chemistry (pp. 10815–10837). John Wiley & Sons Ltd.
  • Supporting Information for a scientific article. (n.d.).
  • PubChem. (n.d.). tert-Butyl (6-bromobenzo[d]thiazol-2-yl)carbamate. Retrieved from [Link]

  • Thermal Analysis of Pharmaceuticals. (n.d.). Retrieved from a relevant scientific handbook or review on the topic.
  • Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. Retrieved from [Link]

  • Practical High-Performance Liquid Chromatography. (n.d.). Retrieved from a relevant textbook or guide on HPLC.
  • PubChem. (n.d.). tert-Butyl N-(thiophen-2-yl)carbamate. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Mass Spectral Fragmentation Pattern of Some Thiazine Substituted Benzimidazoles and Benzoxazoles. Retrieved from [Link]

  • bioRxiv. (2024). Evaluation of Expanded 2-Aminobenzothiazole Library for Inhibition of Pseudomonas aeruginosa Virulence Phenotypes. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-benzoyl-4-tert-butyl-3-thiosemicarbazide - Optional[13C NMR] - Spectrum. Retrieved from [Link]

  • Bermejo, I. (2021). How can I avoid the Boc-cleavage during Mass Analysis? ResearchGate. Retrieved from [Link]

  • Thermal and Crystallographic Studies of tert-Butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate. (n.d.). ResearchGate. Retrieved from [Link]

  • FTIR investigation of solvent effects of N-methyl and N-tert-butyl benzamide. (n.d.). ResearchGate. Retrieved from [Link]

  • Mass spectra and fragmentation pathway of CBOAHB, H2L, and its Ru (III) complex. (n.d.). ResearchGate. Retrieved from [Link]

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Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

A Comparative Benchmarking Guide to tert-Butyl benzo[d]oxazol-4-ylcarbamate and Its Analogs for Drug Discovery

Abstract The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of pharmacological activities. This guide provides a comprehensive comparative analysis of tert-Buty...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of pharmacological activities. This guide provides a comprehensive comparative analysis of tert-Butyl benzo[d]oxazol-4-ylcarbamate and its structurally related analogs. We delve into the synthetic methodologies, structure-activity relationships (SAR), and performance in key biological assays, focusing on their potential as anti-inflammatory and anticancer agents. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to facilitate the exploration of this promising class of compounds.

Introduction: The Versatility of the Benzoxazole Core

Benzoxazole derivatives are a cornerstone in the development of novel therapeutic agents, exhibiting a diverse range of biological activities including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2][3] The fused heterocyclic system of benzoxazole provides a rigid and planar scaffold that can effectively interact with various biological targets. The introduction of a tert-butyl carbamate group at the 4-position offers a handle for modulating the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for drug development.

This guide will focus on a comparative study of tert-Butyl benzo[d]oxazol-4-ylcarbamate and its analogs, with a particular emphasis on understanding how structural modifications influence their biological performance. We will explore the synthesis of these compounds and present a comparative analysis of their efficacy in relevant in vitro assays.

Synthetic Strategies and Methodologies

The synthesis of tert-Butyl benzo[d]oxazol-4-ylcarbamate and its analogs typically involves a multi-step process. The core benzoxazole ring is generally formed through the condensation of an appropriately substituted 2-aminophenol with a carboxylic acid or its derivative.[4] The carbamate moiety is then introduced by reacting the resulting 4-aminobenzoxazole with di-tert-butyl dicarbonate (Boc)₂O.

General Synthetic Workflow

The overall synthetic pathway can be visualized as a two-stage process: the formation of the benzoxazole core followed by the introduction of the tert-butyl carbamate group.

G cluster_0 Stage 1: Benzoxazole Core Synthesis cluster_1 Stage 2: Carbamate Formation 2-aminophenol 2-aminophenol Condensation Condensation 2-aminophenol->Condensation Carboxylic_Acid Carboxylic Acid / Derivative Carboxylic_Acid->Condensation 4-Aminobenzoxazole 4-Aminobenzoxazole Condensation->4-Aminobenzoxazole 4-Aminobenzoxazole_ref 4-Aminobenzoxazole Carbamoylation Carbamoylation 4-Aminobenzoxazole_ref->Carbamoylation Boc2O Di-tert-butyl dicarbonate ((Boc)₂O) Boc2O->Carbamoylation Final_Product tert-Butyl benzo[d]oxazol-4-ylcarbamate Carbamoylation->Final_Product

Caption: General synthetic workflow for tert-Butyl benzo[d]oxazol-4-ylcarbamate.

Detailed Experimental Protocol: Synthesis of a Phenyl-Substituted Analog

This protocol is adapted from the synthesis of tert-butyl 2-(substituted benzamido)phenylcarbamates, which are structurally related analogs demonstrating the general principles.[5]

Step 1: Synthesis of the Benzoxazole Precursor (Illustrative Example)

A mixture of an appropriately substituted 2-aminophenol and a substituted benzoic acid is heated in the presence of a coupling agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and hydroxybenzotriazole (HOBt) in a suitable solvent like N,N-dimethylformamide (DMF).[5] The reaction progress is monitored by thin-layer chromatography (TLC).

Step 2: Introduction of the tert-Butyl Carbamate Group

  • Dissolve the synthesized 4-aminobenzoxazole derivative in a suitable solvent (e.g., tetrahydrofuran or dichloromethane).

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) and a base such as triethylamine or 4-dimethylaminopyridine (DMAP) (catalytic amount).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction completion by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to obtain the desired tert-butyl benzo[d]oxazol-4-ylcarbamate analog.[5]

Characterization: The final products should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure and purity.[5]

Comparative Performance Analysis: Anti-inflammatory Activity

A key therapeutic potential of benzoxazole derivatives lies in their anti-inflammatory properties.[1] This section compares the performance of tert-Butyl benzo[d]oxazol-4-ylcarbamate analogs with varying substitutions. While direct comparative data for substitutions on the benzoxazole ring of the title compound is limited, we can infer structure-activity relationships from closely related series.

A study on tert-butyl 2-(substituted benzamido)phenylcarbamates provides valuable insights into how different substituents on a phenyl ring attached to the core structure influence anti-inflammatory activity.[5]

In Vivo Anti-inflammatory Activity Data

The anti-inflammatory activity of a series of tert-butyl 2-(substituted benzamido)phenylcarbamates was evaluated using the carrageenan-induced rat paw edema model.[5] The percentage of inhibition of edema was measured at different time intervals.

Compound IDSubstitution on Phenyl Ring% Inhibition (after 12h)
4a 4-Fluoro54.13%
4i Indole54.24%
4d 4-ChloroModerate to good
4h 3,4,5-TrimethoxyModerate to good
4j NaphthaleneModerate to good
4b 4-MethylModerate
4c 4-tert-ButylModerate
Indomethacin Standard Drug~52%

Data extracted from Kumar et al. (2017).[5]

Analysis of Results:

The results indicate that analogs with a 4-fluoro substitution (4a ) and an indole moiety (4i ) exhibited the highest anti-inflammatory activity, even surpassing the standard drug indomethacin after 12 hours.[5] The presence of electron-withdrawing groups (e.g., fluoro, chloro) and bulky aromatic systems (e.g., indole, naphthalene) appears to be beneficial for the anti-inflammatory activity in this series of compounds.[5] This suggests that similar substitutions on the benzoxazole ring of tert-Butyl benzo[d]oxazol-4-ylcarbamate could also lead to potent anti-inflammatory agents.

Proposed Mechanism of Action

The anti-inflammatory activity of many benzoxazole derivatives is attributed to their ability to inhibit pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), or to modulate the expression of inflammatory cytokines like IL-6 and TNF-α.[3][6]

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Cell Macrophage / Immune Cell Inflammatory_Stimuli->Cell Signaling_Pathways Signaling Pathways (e.g., NF-κB) Cell->Signaling_Pathways Proinflammatory_Mediators Pro-inflammatory Mediators (COX-2, TNF-α, IL-6) Signaling_Pathways->Proinflammatory_Mediators Inflammation Inflammation Proinflammatory_Mediators->Inflammation Benzoxazole_Analog tert-Butyl benzo[d]oxazol- 4-ylcarbamate Analog Benzoxazole_Analog->Signaling_Pathways Inhibition Benzoxazole_Analog->Proinflammatory_Mediators Inhibition

Caption: Proposed anti-inflammatory mechanism of action for benzoxazole analogs.

Comparative Performance Analysis: Anticancer Activity

Benzoxazole derivatives have also shown significant promise as anticancer agents.[2][7] Their mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation in various cancer cell lines.

In Vitro Anticancer Activity Data
Compound IDSubstitutionIC₅₀ (µM)
6 3,4,5-Trimethoxybenzylidene24.5
4 3,4-Dimethoxybenzylidene39.9
26 2-Hydroxybenzylidene35.6
5-Fluorouracil Standard Drug29.2

Data extracted from Kumar et al. (2018).[2]

Analysis of Results:

In this particular series, the compound with trimethoxy substitution (6 ) showed the most potent anticancer activity, with an IC₅₀ value lower than the standard drug 5-Fluorouracil.[2] The presence of methoxy groups on the benzylidene moiety appears to enhance the anticancer potential.[2] This highlights the importance of substituent effects on the biological activity of benzoxazole derivatives. It is plausible that substitutions on the benzoxazole ring of tert-Butyl benzo[d]oxazol-4-ylcarbamate could similarly modulate its anticancer efficacy.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[8]

  • Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Structure-Activity Relationship (SAR) Insights

Based on the available data for related benzoxazole analogs, we can infer some general structure-activity relationships that are likely to be relevant for tert-Butyl benzo[d]oxazol-4-ylcarbamate and its derivatives.

G cluster_0 Structure-Activity Relationship (SAR) Core tert-Butyl benzo[d]oxazol-4-ylcarbamate Core R1 Substituents at R¹ (e.g., 5- or 7-position) Core->R1 Modulation R2 Substituents at R² (e.g., 6-position) Core->R2 Modulation Activity Biological Activity (Anti-inflammatory, Anticancer) R1->Activity Influences R2->Activity Influences

Caption: Key areas for SAR exploration in tert-Butyl benzo[d]oxazol-4-ylcarbamate analogs.

  • Substitutions on the Benzoxazole Ring:

    • Electron-withdrawing groups (e.g., halogens) at positions 5, 6, or 7 may enhance anti-inflammatory and anticancer activities by altering the electronic properties of the ring system.

    • Electron-donating groups (e.g., methoxy) have shown to be beneficial for anticancer activity in some benzoxazole series.[2]

  • The tert-Butyl Carbamate Group:

    • This group is crucial for modulating solubility and metabolic stability. Its replacement with other carbamates or amides could significantly impact the pharmacokinetic profile of the compounds.

Conclusion and Future Directions

tert-Butyl benzo[d]oxazol-4-ylcarbamate and its analogs represent a promising class of compounds with significant potential for the development of novel anti-inflammatory and anticancer agents. The synthetic routes are well-established, allowing for the generation of diverse libraries of analogs for biological screening.

Future research should focus on a systematic exploration of substitutions at various positions of the benzoxazole ring to establish a more comprehensive structure-activity relationship for this specific scaffold. Further mechanistic studies are also warranted to elucidate the precise molecular targets and signaling pathways modulated by these compounds. The insights and protocols provided in this guide aim to facilitate these future endeavors in the exciting field of benzoxazole-based drug discovery.

References

  • Kumar, A., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. BMC Chemistry, 12(1), 1-14. [Link]

  • Kumar, A., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26(7), 1435-1447. [Link]

  • Yoon, J. H., et al. (2021). Novel Benzoxazoles Containing 4-Amino-Butanamide Moiety Inhibited LPS-Induced Inflammation by Modulating IL-6 or IL-1β mRNA Expression. Molecules, 26(16), 4995. [Link]

  • Özkay, Y., et al. (2021). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. European Journal of Medicinal Chemistry, 210, 112979. [Link]

  • Jetir. (2019). “GREEN SYNTHESIS OF BENZOXAZOLE DERIVATIES AND THEIR CHARACTERIZATION”. JETIR, 6(6). [Link]

  • Singh, L. P., et al. (2015). Synthesis and antimicrobial activity of some methyl (4-(benzo[d]oxazol-2-yl)phenyl) carbamodithioate amine derivatives. International Journal of Pharmaceutical Sciences and Research, 6(10), 4253. [Link]

  • Sharma, J., et al. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 85(2), 22-28. [Link]

  • Khan, I., et al. (2024). Synthesis, biological and computational evaluation of benzoxazole hybrid analogs as potential anti-Alzheimer's agents. Journal of Molecular Structure, 1301, 137359. [Link]

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Comparative

A Comparative Analysis of the Biological Activities of tert-Butyl benzo[d]oxazol-4-ylcarbamate and Other Benzoxazole Derivatives

Introduction: The Benzoxazole Scaffold in Drug Discovery The benzoxazole nucleus, a heterocyclic aromatic compound, represents a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzoxazole Scaffold in Drug Discovery

The benzoxazole nucleus, a heterocyclic aromatic compound, represents a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties have led to the development of a diverse array of derivatives with significant therapeutic potential.[1] Benzoxazole-containing molecules have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[2][3][4] This guide provides a comparative analysis of the biological activities of tert-Butyl benzo[d]oxazol-4-ylcarbamate, a specific derivative, in the context of other notable benzoxazoles, supported by experimental data and methodologies. While direct experimental data for tert-Butyl benzo[d]oxazol-4-ylcarbamate is limited in publicly available literature, this guide will infer its potential activities based on established structure-activity relationships (SAR) within the benzoxazole class and compare them to experimentally validated analogs.

Structural Features and Their Influence on Biological Activity

The biological activity of benzoxazole derivatives is intricately linked to the nature and position of substituents on the benzoxazole ring system.[2] The core structure, consisting of a benzene ring fused to an oxazole ring, provides a planar and aromatic system that can interact with various biological targets.[2] Key positions for substitution that significantly modulate activity are typically the 2, 4, 5, and 6 positions. The introduction of different functional groups at these positions can alter the molecule's lipophilicity, electronic distribution, and steric properties, thereby influencing its pharmacokinetic and pharmacodynamic profile.

tert-Butyl benzo[d]oxazol-4-ylcarbamate possesses two key substituents: a tert-butyl carbamate group at the 4-position. The bulky tert-butyl group can influence solubility and steric interactions with target proteins, while the carbamate moiety can participate in hydrogen bonding and may be susceptible to enzymatic cleavage, potentially acting as a prodrug. The position of this substituent on the benzene portion of the benzoxazole core is a critical determinant of its biological effects.

Comparative Biological Activity

This section will explore the potential anticancer, antimicrobial, and anti-inflammatory activities of tert-Butyl benzo[d]oxazol-4-ylcarbamate by comparing it with other well-characterized benzoxazole derivatives.

Anticancer Activity

The benzoxazole scaffold is a common feature in many potent anticancer agents.[4][5] Their mechanisms of action are diverse and can include inhibition of protein kinases, topoisomerases, and induction of apoptosis.[6]

Inference for tert-Butyl benzo[d]oxazol-4-ylcarbamate: Based on SAR studies of related compounds, the presence of a substituent at the 4-position can contribute to cytotoxic activity. For instance, novel 4-chloro-1,3-benzoxazole derivatives have been synthesized and evaluated for their anticancer properties.[7] The carbamate group, in particular, has been incorporated into various anticancer agents. It is plausible that tert-Butyl benzo[d]oxazol-4-ylcarbamate could exhibit anticancer activity, potentially through mechanisms involving cell cycle arrest or apoptosis induction.

Comparison with Other Benzoxazoles:

Compound/Derivative ClassCancer Cell Line(s)Reported IC50 ValuesMechanism of Action (if known)Reference
Benzoxazole-N-heterocyclic hybridsMCF-7, MDA-MB-2310.10 ± 0.16 µM (for compound 4c)Inhibition of protein tyrosine kinase[6]
4-Chloro-1,3-benzoxazole derivativesNot specifiedAppreciable anticancer activityNot specified[7]
Substituted carbazole carbamate derivativesU87MG glioma15.25 µM - 29.58 µMNot specified[8]

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

This protocol outlines a standard procedure for assessing the cytotoxic effects of a compound on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound.

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Test compound (tert-Butyl benzo[d]oxazol-4-ylcarbamate) and reference drug (e.g., Doxorubicin)

Workflow:

MTT Assay Workflow Diagram

Antimicrobial Activity

Benzoxazole derivatives have been extensively investigated for their antibacterial and antifungal properties.[9][10] The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Inference for tert-Butyl benzo[d]oxazol-4-ylcarbamate: The presence of a lipophilic tert-butyl group could enhance the compound's ability to penetrate microbial cell membranes. The overall structure will determine its spectrum of activity against Gram-positive and Gram-negative bacteria, as well as fungi.

Comparison with Other Benzoxazoles:

Compound/Derivative ClassMicrobial Strain(s)Reported MIC Values (µg/mL)Reference
2-(p-substituted-benzyl)-5-substituted-benzoxazolesS. aureus, E. coli, C. albicans32 - 256[9]
2-Substituted benzoxazole derivativesS. pyogenes, S. aureus, P. aeruginosa, E. coli, A. clavatus, C. albicansVaried, with some showing good activity[11]
2-Mercapto-N-(substituted arylidine) benzoxazole-5-carbohydrazide derivativesGram-positive and Gram-negative bacteriaMild to moderate activity[12]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for determining the MIC of an antimicrobial agent.

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or appropriate growth medium

  • 96-well microplates

  • Test compound and reference antibiotic (e.g., Ciprofloxacin)

  • Bacterial/fungal inoculum standardized to 0.5 McFarland

Workflow:

MIC Determination Workflow Diagram

Anti-inflammatory Activity

Several benzoxazole derivatives have demonstrated potent anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes or by modulating the production of pro-inflammatory cytokines.[4][13][14]

Inference for tert-Butyl benzo[d]oxazol-4-ylcarbamate: The structural features of tert-Butyl benzo[d]oxazol-4-ylcarbamate suggest it could possess anti-inflammatory properties. The carbamate moiety, in particular, is present in some known anti-inflammatory agents. Its efficacy would depend on its ability to interact with key targets in the inflammatory cascade.

Comparison with Other Benzoxazoles:

Compound/Derivative ClassIn Vivo/In Vitro ModelReported ActivityMechanism of Action (if known)Reference
Benzoxazolone derivativesIn vitro (LPS-stimulated macrophages)IC50 values of 5.09-10.14 µM against IL-6MD2 protein inhibition[13]
2-Substituted benzoxazole derivativesCarrageenan-induced paw edema in ratsPotent anti-inflammatory activityCOX-2 inhibition[14]
5-Substituted benzoxazole derivativesNot specifiedPromising anti-inflammatory activityLipophilic action at the 5th position[4]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of a compound.

Objective: To assess the ability of a test compound to reduce acute inflammation.

Materials:

  • Wistar rats

  • Carrageenan solution (1% in saline)

  • Test compound and reference drug (e.g., Indomethacin)

  • Pletysmometer

Workflow:

Carrageenan-Induced Paw Edema Workflow

Conclusion and Future Directions

Future research should focus on the synthesis and comprehensive biological evaluation of tert-Butyl benzo[d]oxazol-4-ylcarbamate. The experimental protocols detailed in this guide provide a robust framework for such investigations. Elucidating the precise mechanisms of action and conducting in vivo efficacy and toxicity studies will be crucial in determining the therapeutic potential of this and other novel benzoxazole derivatives. The continued exploration of this versatile scaffold holds significant promise for the discovery of new and effective therapeutic agents.

References

  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research.
  • Kakkar, S., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 92.
  • Fathima, A., et al. (2022). Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. Biosciences Biotechnology Research Asia, 19(4).
  • Chakole, R. D., et al. (2021). Benzoxazole as Anticancer Agent: A Review. International Journal of Pharmacy & Pharmaceutical Research, 21(3), 487-504.
  • Desai, V. R., et al. (2019). In-vitro Anti-cancer assay and apoptotic cell pathway of newly synthesized benzoxazole-N-heterocyclic hybrids as potent tyrosine kinase inhibitors. Bioorganic Chemistry, 93, 103382.
  • Bai, H., et al. (2023). Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors. Chemistry & Biodiversity, e202201145.
  • Kamal, U., et al. (2020). BIOLOGICAL POTENTIAL OF BENZOXAZOLE DERIVATIVES: AN UPDATED REVIEW.
  • Arpaci, O. T., et al. (2012). Synthesis and Antimicrobial Activity of Novel Benzoxazoles.
  • Kumar, N., et al. (2024). Synthesis and In vitro anticancer activity of some novel substituted carbazole carbamate derivatives against human glioma U87MG cell line. Asian Journal of Pharmaceutical Research, 14(4), 363-370.
  • Structure activity relationship of the synthesized compounds.
  • Kakkar, S., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation.
  • Kumar, R., et al. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Journal of Molecular Structure, 1244, 130958.
  • Substituted Benzoxazoles as Antimicrobial Agents: A Review. (n.d.). JETIR.
  • Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. (2025, March 25). YouTube.
  • Biological activities of benzoxazole and its derivatives.
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS. (n.d.).
  • Akhila, S., et al. (2022). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review, 9(12), 337.
  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (2023). Molecules, 28(15), 5809.
  • Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. (2023). Molecules, 28(19), 6902.
  • Zhang, H., et al. (2014). Synthesis and structure-activity relationship of novel benzoxazole derivatives as melatonin receptor agonists. Bioorganic & Medicinal Chemistry Letters, 24(21), 4978-4981.
  • Khan, I., et al. (2022). 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. Medicinal Chemistry, 18(6), 674-686.
  • Synthesis, biological and computational evaluation of benzoxazole hybrid analogs as potential anti-Alzheimer's agents. (2024). Journal of Biomolecular Structure and Dynamics, 1-15.
  • Ghoshal, T., & Patel, T. M. (2020). Anticancer activity of benzoxazole derivative (2015 onwards): a review. Future Journal of Pharmaceutical Sciences, 6(1), 94.
  • Al-Ostath, A. I., et al. (2023). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. Molecules, 28(13), 5085.
  • Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. (2025, March 25). YouTube.

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